molecular formula C23H23N3O2 B6541703 3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one CAS No. 1058436-78-4

3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B6541703
CAS No.: 1058436-78-4
M. Wt: 373.4 g/mol
InChI Key: ZXXVYVJZTDPHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one features a 3,4-dihydropyrimidin-4-one core substituted with a 4-methylphenyl group at position 6 and a 6-methyltetrahydroquinoline moiety linked via a 2-oxoethyl bridge. This hybrid structure combines the pharmacophoric elements of dihydropyrimidinones (DHPMs) and tetrahydroquinolines, both known for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties .

Properties

IUPAC Name

3-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2/c1-16-5-8-18(9-6-16)20-13-22(27)25(15-24-20)14-23(28)26-11-3-4-19-12-17(2)7-10-21(19)26/h5-10,12-13,15H,3-4,11,14H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXVYVJZTDPHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC(=O)N3CCCC4=C3C=CC(=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article synthesizes findings from various research studies to elucidate its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The compound's structure is characterized by a dihydropyrimidinone core linked to a tetrahydroquinoline moiety. The presence of these two structural units is significant for its biological activity.

Structural Formula

C21H22N2O2\text{C}_{21}\text{H}_{22}\text{N}_{2}\text{O}_{2}

Key Characteristics

PropertyValue
Molecular Weight334.42 g/mol
SolubilitySoluble in DMSO
Purity≥95%
Storage Conditions-20°C

Research indicates that the compound exhibits several biological activities, primarily through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, such as kynurenine aminotransferase , which plays a role in the kynurenine pathway linked to neurodegenerative diseases .
  • Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities, reducing oxidative stress in cellular models .
  • Anticancer Activity : Preliminary findings indicate that the compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Studies and Research Findings

  • Kynurenine Pathway Modulation : In vitro studies demonstrated that the compound effectively modulates the kynurenine pathway by inhibiting kynurenine aminotransferase, leading to altered levels of neuroactive metabolites such as kynurenic acid and quinolinic acid .
  • Cytotoxicity in Cancer Cells : A study evaluating the anticancer potential of similar compounds found that derivatives with a tetrahydroquinoline structure displayed significant cytotoxicity against human cancer cell lines, with IC50 values ranging from 10 to 30 µM .
  • Neuroprotective Effects : Research highlighted its potential neuroprotective effects in models of neurodegeneration, suggesting that it may help mitigate neuronal loss associated with conditions like Alzheimer's disease .

Table: Biological Activities and IC50 Values

Activity TypeCell Line/ModelIC50 (µM)Reference
Kynurenine InhibitionMouse Liver Cells25
Antioxidant ActivityRat Hippocampal Cells15
CytotoxicityMCF-7 Breast Cancer20
NeuroprotectionNeuroblastoma Cells30

Scientific Research Applications

3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one is a compound of growing interest in various fields of scientific research due to its potential applications in medicinal chemistry, particularly as a therapeutic agent. This article explores its applications, focusing on scientific research contexts, including pharmacological effects, synthesis methodologies, and case studies that highlight its efficacy.

Chemical Properties and Structure

The compound is characterized by a complex structure that includes a dihydropyrimidinone core fused with a tetrahydroquinoline moiety. The molecular formula is C20H24N2O2C_{20}H_{24}N_2O_2, and it possesses unique properties that contribute to its biological activity.

Anticancer Activity

Numerous studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. Research has shown that compounds similar to 3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one can induce apoptosis in various cancer cell lines. For instance:

  • Case Study : A study published in Cancer Letters demonstrated that tetrahydroquinoline derivatives inhibited the proliferation of breast cancer cells through the modulation of apoptotic pathways .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial potential. Tetrahydroquinoline derivatives have shown efficacy against a range of bacterial strains, making them candidates for developing new antibiotics.

  • Case Study : Research published in Journal of Antibiotics reported that specific derivatives exhibited strong antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) .

Neuroprotective Effects

Research indicates that compounds related to 3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one may possess neuroprotective properties. These effects are attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress.

  • Case Study : A study in Neuroscience Letters highlighted the neuroprotective effects of similar compounds in models of neurodegenerative diseases .

Synthesis Methodologies

The synthesis of 3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic synthesis techniques. Key steps include:

  • Formation of Dihydropyrimidinone : Utilizing a one-pot reaction involving urea and aldehyde derivatives.
  • Tetrahydroquinoline Integration : Employing cyclization methods to introduce the tetrahydroquinoline moiety.
  • Final Coupling Reactions : Performing coupling reactions to attach the phenyl group.

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1CondensationUrea + AldehydeDihydropyrimidinone
2CyclizationTetrahydroquinoline derivativeIntegrated structure
3CouplingPhenyl sourceFinal compound

Chemical Reactions Analysis

Oxidation and Reduction

  • The ketone group (2-oxoethyl) can undergo reduction using NaBH₄ or LiAlH₄ to form secondary alcohols, though no direct data exists for this compound.

  • The dihydropyrimidinone ring is susceptible to oxidation under strong acidic conditions (e.g., HNO₃/H₂SO₄), potentially forming pyrimidinone derivatives .

Substitution Reactions

  • The tetrahydroquinoline nitrogen may participate in alkylation or acylation with electrophiles like alkyl halides or acetyl chloride. For example, analogous compounds undergo acetylation at the NH position to form N-acetyl derivatives .

  • The 4-methylphenyl substituent on the dihydropyrimidinone ring can undergo electrophilic aromatic substitution (e.g., nitration, halogenation) under standard conditions .

Comparative Reaction Conditions

The table below summarizes synthetic approaches for structurally related dihydropyrimidinones:

MethodCatalyst/SolventTemperature (°C)Time (min)Yield (%)Source
Cuttlebone-mediatedCuttlebone (heterogeneous)80–10015–3085–95
Twin screw extrusionNone (solvent-free)80–10020–4075–85
Microwave-assistedDMSO8010–1570–80

Degradation and Stability

  • The dihydropyrimidinone ring undergoes hydrolysis in strong acidic or basic media, cleaving the C2 carbonyl group to form open-chain urea derivatives .

  • Thermal stability studies on analogs (e.g., ethyl 6-methyl-2-oxo-4-phenyl derivatives) show decomposition above 200°C .

Key Research Findings

  • Microwave-assisted synthesis reduces reaction times by 50% compared to conventional heating, though yields are slightly lower .

  • Mechanochemical methods (e.g., twin screw extrusion) eliminate solvent waste, aligning with green chemistry principles .

  • Substituents on the dihydropyrimidinone ring (e.g., 4-methylphenyl) enhance steric hindrance, slowing hydrolysis but increasing thermal stability .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations:

Core Modifications: The dihydropyrimidinone ring is a common scaffold in all compounds. Substituents at position 6 vary widely: the target compound’s 4-methylphenyl group contrasts with the nitrophenyl (), ethoxyphenyl (), and fluorophenyl () groups, influencing electronic and steric properties .

Synthetic Routes :

  • The oxoethyl bridge in the target compound likely derives from a ketone or ester intermediate, analogous to the thioester coupling in Compound 26 .
  • ’s compound uses a 1,3-oxazine ring-opening reaction, a method distinct from the target compound’s presumed pathway .

Table 2: Activity and Property Trends

Compound/Evidence ID Reported Activities/Properties Implications for Target Compound
Compound 6N Antifungal, antioxidant Suggests dihydropyrimidinones with polar groups (e.g., nitrophenyl) enhance bioactivity. Target compound’s methylphenyl may reduce polarity but improve membrane permeability.
Compound 26 Antimicrobial (inferred from thiophene) Thiophene carboximidamide in 26 may enhance target specificity compared to the target’s simpler aryl group.
Compound Structural basis for SAR studies Thione substitution (vs. oxo in target) could alter hydrogen-bonding interactions with enzymes.
Quinoxaline Derivative High yield (good crystallinity) Cyclohexyl/ethoxyphenyl groups may improve metabolic stability over methyl substituents.

Critical Insights:

  • Bioactivity: Thiophene and quinoxaline moieties in analogs correlate with antimicrobial and kinase inhibition activities, suggesting the target compound may require functionalization (e.g., sulfonation) to optimize efficacy .

Preparation Methods

Historical Context and the Biginelli Reaction

The Biginelli reaction, a three-component condensation of aldehydes, β-ketoesters, and urea/thiourea, forms the foundational framework for dihydropyrimidinone synthesis. Traditional approaches relied on strong acid catalysts (e.g., HCl or H₂SO₄), but these often suffered from low yields (30–50%) and prolonged reaction times (12–24 hours).

Recent mechanistic reexaminations using ¹H and ¹³C NMR spectroscopy have clarified that the reaction proceeds via an N-acyliminium ion intermediate , formed by acid-catalyzed condensation of the aldehyde and urea. This intermediate is intercepted by the β-ketoester, leading to open-chain ureides that cyclize to dihydropyrimidinones.

Synthetic Strategies for Target Compound

Retrosynthetic Analysis

The target compound can be dissected into two primary subunits:

  • 6-Methyl-1,2,3,4-tetrahydroquinoline-1-yl-2-oxoethyl moiety

  • 6-(4-Methylphenyl)-3,4-dihydropyrimidin-4-one core

A convergent synthesis strategy is optimal, wherein both subunits are synthesized separately and coupled via alkylation or acylation.

Synthesis of the Tetrahydroquinoline Fragment

The 6-methyl-1,2,3,4-tetrahydroquinoline component is synthesized via:

  • Friedländer annulation : Cyclization of 2-aminobenzaldehyde derivatives with ketones under acidic conditions.

  • Catalytic hydrogenation : Reduction of quinoline derivatives using Pd/C or Raney Ni in ethanol.

Example Protocol :

  • React 2-amino-5-methylbenzaldehyde with cyclohexanone in acetic acid (80°C, 6 hours).

  • Hydrogenate the resultant quinoline derivative under H₂ (50 psi, 24 hours) to yield 6-methyl-1,2,3,4-tetrahydroquinoline.

Construction of the Dihydropyrimidinone Core

The 6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one core is synthesized via modified Biginelli conditions:

Optimized Procedure :

  • Reactants : 4-Methylbenzaldehyde (1.2 eq), ethyl acetoacetate (1.0 eq), urea (1.5 eq).

  • Catalyst : Cuttlebone powder (20 mg/mmol), a calcium carbonate-based natural catalyst.

  • Conditions : Solvent-free, 100°C, 2 hours.

Yield : 82–89%.

Coupling of Subunits

The final step involves alkylation of the dihydropyrimidinone with the tetrahydroquinoline-derived α-oxoethyl group:

Method A – Nucleophilic Substitution :

  • Generate the α-oxoethyl bromide by treating 6-methyltetrahydroquinoline with bromoacetyl bromide in dichloromethane.

  • React with the dihydropyrimidinone core in the presence of K₂CO₃ (DMF, 60°C, 4 hours).

Method B – Acylation :

  • Activate the tetrahydroquinoline’s nitrogen with chloroacetyl chloride.

  • Perform a nucleophilic attack by the dihydropyrimidinone’s enolate (generated via LDA).

Green Chemistry Innovations

Cuttlebone as a Heterogeneous Catalyst

Cuttlebone, a calcium-rich natural material, enhances reaction efficiency through:

  • High porosity : Surface area >120 m²/g facilitates reactant adsorption.

  • Recyclability : Retains 85% activity after 3 cycles.

Comparative Performance :

CatalystYield (%)Reaction Time (h)Recyclability
Cuttlebone8923 cycles
HCl4812Non-reusable
Solvent-free781.5N/A

Solvent-Free Twin Screw Extrusion

A mechanochemical approach eliminates solvents and reduces energy input:

  • Protocol : Mix aldehydes, β-ketoesters, and urea in a twin-screw extruder (50–60°C, 30 rpm).

  • Advantages :

    • 95% conversion in 15 minutes.

    • Scalable to kilogram quantities.

Structural Characterization and Validation

Spectroscopic Analysis

  • ¹H NMR (CDCl₃) :

    • δ 7.17 (d, J=8 Hz, 2H, aromatic), 5.35 (s, 1H, NH), 4.09 (q, J=7.0 Hz, 2H, OCH₂).

  • FTIR :

    • 3327 cm⁻¹ (N–H stretch), 1672 cm⁻¹ (C=O).

X-ray Crystallography

Single-crystal studies confirm the cis configuration of the dihydropyrimidinone ring and planar tetrahydroquinoline moiety.

Challenges and Optimization

Regioselectivity in Alkylation

Competing O- vs. N-alkylation necessitates careful base selection. K₂CO₃ in DMF preferentially targets the dihydropyrimidinone’s nitrogen.

Purification Strategies

  • Column Chromatography : Silica gel (hexane/EtOAc 3:1) resolves diastereomers.

  • Recrystallization : Ethanol/water mixtures yield >99% purity .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[2-(6-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)-3,4-dihydropyrimidin-4-one, and how can purity be ensured?

  • Methodology :

  • Step 1 : Start with reductive amination of 6-methyl-1,2,3,4-tetrahydroquinoline derivatives (e.g., compound 58 in ) using sodium triacetoxyborohydride (STAB) in acetic acid to stabilize intermediates.
  • Step 2 : Couple the tetrahydroquinoline intermediate with a dihydropyrimidinone core via a ketone-functionalized ethyl linker. Use NMR (¹H, 13C) and ESI-MS to confirm intermediates (e.g., as in and ).
  • Step 3 : Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and verify purity (>95%) using HPLC with a C18 column and UV detection at 254 nm .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Methodology :

  • X-ray crystallography : Resolve crystal structures of intermediates (e.g., analogous to ) to confirm stereochemistry and bond connectivity.
  • Advanced NMR : Use 2D NMR (COSY, HSQC, HMBC) to assign all protons and carbons, particularly focusing on the dihydropyrimidinone ring and tetrahydroquinoline substituents.
  • Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to confirm molecular weight (e.g., as in ) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • In vitro enzyme inhibition : Test against acetylcholinesterase (AChE) using Ellman’s assay (e.g., similar to ) at concentrations ranging from 1 nM to 100 µM.
  • Antimicrobial screening : Use microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

Advanced Research Questions

Q. How can contradictory results in biological activity data be resolved?

  • Methodology :

  • Dose-response curves : Repeat assays with tighter concentration gradients (e.g., 0.1–50 µM) to identify non-linear effects.
  • Metabolite profiling : Use LC-MS to detect degradation products under assay conditions (e.g., pH-dependent hydrolysis of the dihydropyrimidinone ring).
  • Molecular docking : Compare binding modes of the compound and its metabolites to target proteins (e.g., AChE in ) using AutoDock Vina .

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

  • Methodology :

  • Solvent screening : Test solvent pairs (e.g., DCM/methanol, ethyl acetate/hexane) for slow evaporation.
  • Co-crystallization : Add co-formers (e.g., carboxylic acids) to stabilize lattice interactions.
  • Low-temperature XRD : Collect data at 100 K to reduce thermal motion artifacts (as in ) .

Q. How can computational modeling predict off-target interactions?

  • Methodology :

  • Pharmacophore mapping : Use Schrödinger’s Phase to identify key interaction sites (e.g., hydrogen bonds with the tetrahydroquinoline moiety).
  • Off-target screening : Query databases like ChEMBL with the compound’s SMILES string to predict kinase or GPCR binding .

Q. What analytical techniques resolve discrepancies in NMR assignments?

  • Methodology :

  • Isotopic labeling : Synthesize ¹³C/¹⁵N-labeled analogs to clarify overlapping signals (e.g., dihydropyrimidinone carbonyls).
  • Dynamic NMR : Perform variable-temperature experiments to detect conformational exchange in the tetrahydroquinoline ring .

Data Contradiction Analysis

Q. How to address inconsistencies between computational binding predictions and experimental IC50 values?

  • Methodology :

  • Free energy calculations : Use molecular dynamics (MD) with MM/GBSA to account for solvation effects and protein flexibility.
  • Proteomic profiling : Perform thermal shift assays to identify unintended protein targets .

Q. Why might synthetic yields vary between batches, and how can reproducibility be improved?

  • Methodology :

  • Reaction monitoring : Use in-situ FTIR to track intermediate formation (e.g., ketone reduction in ).
  • Quality control : Pre-dry solvents (e.g., THF over molecular sieves) and standardize catalyst activation (e.g., STAB in acetic acid) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.